1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a naturally occurring compound found in most human body tissues and fluids, as well as in other organisms. Xanthine is a product of purine degradation and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- can be synthesized through several methods. One common route involves the oxidation of hypoxanthine using xanthine oxidase . Another method includes the deamination of guanine by guanine deaminase . These reactions typically occur under mild conditions and are catalyzed by specific enzymes.
Industrial Production Methods: Industrial production of xanthine often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert precursor compounds into xanthine. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to hypoxanthine under specific conditions.
Substitution: Various functional groups can be introduced into the xanthine molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Uric acid is the major product formed from the oxidation of xanthine.
Reduction: Hypoxanthine is the major product formed from the reduction of xanthine.
Substitution: Various substituted xanthine derivatives are formed depending on the reagents used.
Scientific Research Applications
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- involves its interaction with various enzymes and receptors in the body. Xanthine acts as a competitive inhibitor of phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells . This results in various physiological effects, including bronchodilation and increased alertness. Xanthine also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- is similar to other purine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, theobromine has mild stimulant and diuretic effects.
Uniqueness: Xanthine is unique due to its role as an intermediate in the purine degradation pathway and its ability to be converted into various pharmacologically active derivatives .
Properties
CAS No. |
51933-03-0 |
---|---|
Molecular Formula |
C5H4N4O3 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
9-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-5(11)8-4)9(12)1-6-2/h1,12H,(H2,7,8,10,11) |
InChI Key |
XCUFSJHXJZGVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.